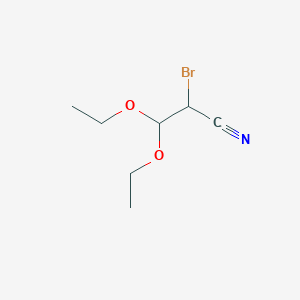

2-Bromo-3,3-diethoxypropanenitrile

Description

2-Bromo-3,3-diethoxypropanenitrile is an organobromine compound featuring a nitrile group, two ethoxy substituents at position 3, and a bromine atom at position 2. The ethoxy groups likely enhance solubility in polar aprotic solvents, while the bromine atom offers a reactive site for further functionalization.

Propriétés

Formule moléculaire |

C7H12BrNO2 |

|---|---|

Poids moléculaire |

222.08 g/mol |

Nom IUPAC |

2-bromo-3,3-diethoxypropanenitrile |

InChI |

InChI=1S/C7H12BrNO2/c1-3-10-7(11-4-2)6(8)5-9/h6-7H,3-4H2,1-2H3 |

Clé InChI |

JOWMEDMJLUEJKW-UHFFFAOYSA-N |

SMILES canonique |

CCOC(C(C#N)Br)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,3-diethoxypropanenitrile typically involves the bromination of 3,3-diethoxypropanenitrile. The reaction is carried out by adding bromine to a solution of 3,3-diethoxypropanenitrile in an inert solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is then stirred until the bromination is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3,3-diethoxypropanenitrile undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 3,3-diethoxypropylamine.

Hydrolysis: Formation of 3,3-diethoxypropanoic acid.

Applications De Recherche Scientifique

2-Bromo-3,3-diethoxypropanenitrile is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.

Material Science: Used in the preparation of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-3,3-diethoxypropanenitrile involves its reactivity towards nucleophiles and reducing agents. The bromine atom and nitrile group are key functional groups that participate in chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparaison Avec Des Composés Similaires

3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile (CAS 175136-65-9)

- Structure : Aromatic phenyl ring with a bromine at position 2, methoxy group at position 5, and a β-oxo-propanenitrile side chain.

- Key Differences :

- The presence of a phenyl ring introduces aromaticity and conjugation, altering electronic properties compared to the aliphatic backbone of the target compound.

- The β-oxo group increases electrophilicity, making it more reactive in Michael additions or condensations.

- Applications : Likely used in synthesizing heterocycles or pharmaceuticals due to its ketone-nitrile functionality .

3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile (CAS 175204-13-4)

- Structure : Benzonitrile core with bromine at position 3 and two trifluoroethoxy groups at positions 2 and 4.

- Key Differences :

- Trifluoroethoxy groups are strongly electron-withdrawing, significantly reducing electron density at the aromatic ring compared to ethoxy groups.

- The benzonitrile structure enhances thermal stability and resistance to hydrolysis.

- Applications: Potential use in agrochemicals or pharmaceuticals where electron-deficient aromatic systems are required .

2-Bromo-3:4-dimethoxybenzaldehyde Derivatives

- Structure : Benzaldehyde derivatives with bromine at position 2 and methoxy groups at positions 3 and 4.

- Key Differences: The aldehyde group provides a reactive site for oxidation or condensation, unlike the nitrile in the target compound.

- Physical Data :

3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile (CAS 1049606-74-7)

- Structure: Bromophenyl group with a hydroxyl, dimethylaminomethyl, and nitrile substituents.

- Key Differences: The hydroxyl and dimethylamino groups introduce hydrogen-bonding and basicity, enhancing solubility in aqueous media. The tertiary amine may facilitate coordination in metal-catalyzed reactions.

- Applications : Possible use in medicinal chemistry for drug candidates targeting CNS disorders .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Ethoxy groups in the target compound are less electron-withdrawing than trifluoroethoxy groups in CAS 175204-13-4, making the latter more reactive toward electrophilic aromatic substitution .

- Solubility: Aliphatic nitriles (e.g., the target compound) may exhibit better solubility in non-polar solvents compared to aromatic analogs like CAS 175136-65-9 .

- Synthetic Utility : Bromine in all compounds serves as a versatile leaving group, but the presence of additional functional groups (e.g., hydroxyl in CAS 1049606-74-7) dictates divergent reaction pathways .

Activité Biologique

2-Bromo-3,3-diethoxypropanenitrile is a compound that has garnered attention in synthetic organic chemistry due to its unique structure and potential biological activity. This article delves into the synthesis, biological properties, and applications of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the bromination of suitable precursors followed by the introduction of the diethoxy group. Various methods have been reported in the literature, such as the use of Lewis acid catalysis to facilitate the reaction conditions.

Key Synthetic Pathways

- Bromination : The initial step often involves brominating a precursor compound to introduce the bromine atom.

- Nitrile Formation : Following bromination, a nitrile group is introduced through nucleophilic substitution or other methods.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related nitriles can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain types of cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa (Cervical) | 15 | High |

| MCF-7 (Breast) | 30 | Moderate |

| A549 (Lung) | 25 | Moderate |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cytotoxicity Assay : In a cytotoxicity assay involving multiple cancer cell lines, this compound showed promising results with an IC50 value indicating effective growth inhibition .

Q & A

Synthesis and Optimization

Basic: What are the standard laboratory synthesis methods for 2-Bromo-3,3-diethoxypropanenitrile? The compound is typically synthesized via bromination of 3,3-diethoxypropanenitrile using reagents like bromosuccinimide (NBS) or , followed by purification via vacuum distillation. Key steps include:

- Reacting diethoxypropanenitrile with bromine sources under inert conditions (e.g., ) to avoid side reactions.

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Purification using column chromatography with ethyl acetate/hexane gradients .

Advanced: How can reaction conditions be optimized to minimize byproducts during bromination? Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., ) enhance bromine electrophilicity.

- Catalysts : Lewis acids (e.g., ) improve regioselectivity.

- Temperature control : Maintaining 0–5°C reduces radical side reactions.

- Stoichiometry : Limiting bromine to 1.1 equivalents prevents over-bromination .

Characterization and Data Analysis

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Identifies ethoxy groups ( 1.2–1.4 ppm, triplets) and nitrile proximity effects.

- IR spectroscopy : Confirms nitrile (2250 cm) and ether (1100 cm) functionalities.

- Mass spectrometry (EI-MS) : Molecular ion peak at 239 (M) and fragment ions (e.g., ) .

Advanced: How to resolve contradictions in spectral data for structural confirmation?

- Use 2D NMR (HSQC, HMBC) to map correlations and confirm connectivity.

- Compare experimental data with DFT-calculated spectra (e.g., Gaussian 03) for electronic structure validation .

Safety and Stability

Basic: What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture (risk of HBr release).

- Store under inert gas (argon) at –20°C to prevent degradation .

Advanced: How to study its thermal decomposition or atmospheric degradation?

- Thermogravimetric analysis (TGA) : Assess stability up to 200°C.

- GC-MS : Identify degradation products (e.g., brominated alkanes, ethoxy radicals) under UV/O conditions .

Reactivity and Mechanistic Studies

Basic: How does the nitrile group influence its reactivity in nucleophilic substitutions? The nitrile acts as an electron-withdrawing group, activating the adjacent carbon for reactions. Example:

Advanced: What kinetic methods quantify reaction rates in cross-coupling reactions?

- Stopped-flow spectroscopy : Measures rapid intermediates (e.g., Pd complexes in Suzuki couplings).

- DFT simulations : Model transition states to predict activation energies .

Applications in Organic Synthesis

Basic: What role does this compound play as a synthetic intermediate? It serves as a precursor for:

- Pharmaceuticals : Nitrile-to-amide conversions for protease inhibitors.

- Agrochemicals : Ether linkages enhance soil stability in herbicides .

Advanced: How to track its mechanistic role in multi-step syntheses?

- Isotopic labeling : Introduce or at the ethoxy group to trace metabolic pathways.

- In situ IR : Monitor real-time nitrile consumption in catalytic reactions .

Purification and Crystallography

Basic: What purification methods are effective for isolating this compound?

- Fractional distillation : Boiling point ~120–125°C at reduced pressure (15 mmHg).

- Recrystallization : Use hexane/diethyl ether (1:3) for high-purity crystals .

Advanced: How do solvent polarity and temperature affect crystallization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.